molecular formula C15H16N4O3 B13543263 N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide

N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide

Cat. No.: B13543263
M. Wt: 300.31 g/mol
InChI Key: BYMXUSLAJKKKAJ-UHFFFAOYSA-N
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Description

N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl group, an indazole ring, and a carboxamide functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dioxopiperidine with 1-dimethylindazole-7-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: N-(2,6-dioxo-3-piperidinyl)phthalimide, known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.

Uniqueness

N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-7-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a piperidinyl group, an indazole ring, and a carboxamide functional group sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-N,1-dimethylindazole-7-carboxamide

InChI

InChI=1S/C15H16N4O3/c1-18(11-6-7-12(20)17-14(11)21)15(22)10-5-3-4-9-8-16-19(2)13(9)10/h3-5,8,11H,6-7H2,1-2H3,(H,17,20,21)

InChI Key

BYMXUSLAJKKKAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2C(=O)N(C)C3CCC(=O)NC3=O)C=N1

Origin of Product

United States

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